2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol
CAS No.: 18239-59-3
Cat. No.: VC21071256
Molecular Formula: C14H13N3O
Molecular Weight: 239.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18239-59-3 |
---|---|
Molecular Formula | C14H13N3O |
Molecular Weight | 239.27 g/mol |
IUPAC Name | 2-(3,5-dimethylpyrazol-1-yl)quinolin-8-ol |
Standard InChI | InChI=1S/C14H13N3O/c1-9-8-10(2)17(16-9)13-7-6-11-4-3-5-12(18)14(11)15-13/h3-8,18H,1-2H3 |
Standard InChI Key | AFJJCCZETFFOJM-UHFFFAOYSA-N |
SMILES | CC1=CC(=NN1C2=NC3=C(C=CC=C3O)C=C2)C |
Canonical SMILES | CC1=CC(=NN1C2=NC3=C(C=CC=C3O)C=C2)C |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-ol consists of a central pyrazole ring with methyl groups at the 3 and 5 positions. This pyrazole ring is connected through the N1 position to the C2 position of a quinolin-8-ol scaffold. The molecule contains three nitrogen atoms (one in the quinoline ring and two in the pyrazole ring) and one hydroxyl group attached to the C8 position of the quinoline ring.
Physicochemical Properties
The compound exhibits several notable physicochemical properties that influence its behavior in various chemical and biological systems. These properties are summarized in Table 1.
Table 1. Physicochemical Properties of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-ol
The relatively high melting point (133-134°C) suggests significant intermolecular forces, likely involving hydrogen bonding through the hydroxyl group. The predicted pKa value of approximately 9.35 indicates that the hydroxyl group has moderate acidity, which could be influenced by the electron-withdrawing effects of the neighboring quinoline nitrogen. These properties contribute to the compound's potential solubility, stability, and reactivity profiles, which are important considerations for its applications in research and development.
Synthesis Approaches for Pyrazole Derivatives
Cyclocondensation of 1,3-Diketones with Hydrazines
This is one of the most common and straightforward methods for pyrazole synthesis. The reaction involves the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring . For the synthesis of 3,5-dimethylpyrazole (a component of our target compound), a 1,3-diketone with methyl substituents at appropriate positions would be reacted with hydrazine.
The cyclocondensation approach typically proceeds with good yields and can be catalyzed by various agents. For example, nano-ZnO has been reported as an efficient catalyst for the condensation of phenylhydrazine with ethyl acetoacetate, yielding 1,3,5-substituted pyrazoles with excellent yields (up to 95%) and short reaction times .
From Acetylenic Ketones
Another potential approach involves the cyclocondensation of hydrazine derivatives with acetylenic ketones. This method has been known for over a century but often results in mixtures of regioisomers . The regioselectivity challenges would need to be addressed when considering this approach for synthesizing the 3,5-dimethylpyrazole component.
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